N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is a chemical compound with the molecular formula C16H19NO2. It is used primarily in proteomics research and has various applications in scientific research .
Vorbereitungsmethoden
The synthesis of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves several steps. One common method includes the reaction of furan derivatives with substituted phenyl compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is utilized in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine can be compared with other similar compounds such as:
N-Furan-2-ylmethyl-2-(4-methoxy-phenyl)-acetamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine: This compound has a methyl group at a different position, which can affect its reactivity and use in research.
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine stands out due to its unique combination of functional groups, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C16H19NO2 |
---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C16H19NO2/c1-4-6-15(17(2)16-7-5-12-19-16)13-8-10-14(18-3)11-9-13/h4-5,7-12,15H,1,6H2,2-3H3 |
InChI-Schlüssel |
GCDNFDBMHLZYCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CO1)C(CC=C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.